molecular formula C11H7BrO3 B2843941 3-(2-bromoacetyl)-1H-isochromen-1-one CAS No. 39153-97-4

3-(2-bromoacetyl)-1H-isochromen-1-one

Cat. No.: B2843941
CAS No.: 39153-97-4
M. Wt: 267.078
InChI Key: MOIWEEJUWCHJEX-UHFFFAOYSA-N
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Description

3-(2-Bromoacetyl)-1H-isochromen-1-one is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. This compound is characterized by the presence of a bromoacetyl group attached to the isochromenone core, making it a versatile building block for the synthesis of various heterocyclic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromoacetyl)-1H-isochromen-1-one typically involves the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as piperidine, followed by bromination. This method yields the desired compound with high efficiency .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromoacetyl)-1H-isochromen-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include thioureas, phenylthioureas, and cyanoacetonitrile. Reaction conditions often involve the use of solvents like ethanol and catalysts such as ammonium acetate .

Major Products Formed

The major products formed from these reactions include various heterocyclic compounds, which are valuable in medicinal chemistry and materials science .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bromoacetyl derivatives of coumarin, such as 3-(2-bromoacetyl)-2H-chromen-2-one. These compounds share similar structural features and biological activities .

Uniqueness

What sets 3-(2-bromoacetyl)-1H-isochromen-1-one apart is its unique combination of the isochromenone core with the bromoacetyl group, which enhances its reactivity and versatility in synthetic chemistry. This makes it a valuable building block for the synthesis of a wide range of bioactive heterocyclic compounds .

Properties

IUPAC Name

3-(2-bromoacetyl)isochromen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrO3/c12-6-9(13)10-5-7-3-1-2-4-8(7)11(14)15-10/h1-5H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOIWEEJUWCHJEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(OC2=O)C(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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